2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoic acid
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Overview
Description
2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoic acid: is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a trifluoromethyl group attached to the alpha carbon of the alanine backbone. This compound is commonly used in organic synthesis, particularly in the field of peptide chemistry, due to its stability and ease of deprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoic acid typically involves the protection of the amino group of 3,3,3-trifluoroalanine with a tert-butoxycarbonyl group. This can be achieved by reacting 3,3,3-trifluoroalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions and can handle large volumes of reactants, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoic acid undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Substitution: Strong bases like sodium hydride (NaH) or nucleophiles like amines.
Major Products Formed:
Scientific Research Applications
2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical and chemical processes. The trifluoromethyl group enhances the compound’s stability and can influence its reactivity and interactions with other molecules .
Comparison with Similar Compounds
N-(Tert-butoxycarbonyl)-L-alaninol: Another Boc-protected amino acid derivative used in peptide synthesis.
N-(Tert-butoxycarbonyl)imidazole: A Boc-protected imidazole used in organic synthesis.
N-(Tert-butoxycarbonyl)sulfamoyl chloride: A Boc-protected sulfonamide used in various chemical reactions.
Uniqueness: 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and altered reactivity compared to other Boc-protected amino acids. This makes it particularly valuable in the synthesis of peptides and other bioactive molecules where these properties are desirable .
Properties
IUPAC Name |
3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO4/c1-7(2,3)16-6(15)12-4(5(13)14)8(9,10)11/h4H,1-3H3,(H,12,15)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKWWMGEXDHBSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695247 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-3,3,3-trifluoroalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188030-43-5 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-3,3,3-trifluoroalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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